molecular formula C13H14FNO B2810625 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole CAS No. 1707367-90-5

5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

Cat. No. B2810625
CAS RN: 1707367-90-5
M. Wt: 219.259
InChI Key: FZPPFQCXCCVUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a chemical compound that has been used in scientific research for a variety of purposes. This compound is also known as 5F-THJ-018 and is a synthetic cannabinoid that is structurally similar to other cannabinoids found in the cannabis plant. The purpose of

Scientific Research Applications

Silicon-Directed Cyclizations

The compound has been utilized in the synthesis of tetrahydro-pyrano[3,4-b]indoles through silicon-directed oxa-Pictet-Spengler cyclizations. This method was used to synthesize these compounds from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes, leading to dimeric products under certain conditions (Zhang et al., 2005).

Cytotoxic Activity in Cancer Research

A series of derivatives related to this compound were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Some derivatives exhibited potent antiproliferative activity, outperforming the positive drug 5-fluorouracil in certain cell lines (Zhang et al., 2011).

Development of Drug Candidates

This compound has been a part of the structural backbone in the development of orally active inhibitors targeting specific enzymes like 5-lipoxygenase. Modifications to its structure have been made to enhance bioavailability and reduce side effects (Mano et al., 2004).

Antidepressant Drug Development

It was used in the development of a drug candidate aimed at facilitating serotonin neurotransmission, with a focus on creating a safe and efficient large-scale synthesis process for this compound (Anderson et al., 1997).

Antimicrobial and Antiinflammatory Activities

Research has been conducted on heterocycles derived from variants of this compound, focusing on their antimicrobial, antiinflammatory, and antiproliferative activities. These studies included the synthesis of various derivatives and evaluating their biological activities (Narayana et al., 2009).

Synthesis and Radiosynthesis

The compound has been involved in novel reactions and synthesis processes under various conditions. This includes thermal and photochemical reactions, as well as radiosynthesis for medical imaging and drug development purposes (Majumdar et al., 1991; Shoup et al., 2013)(Shoup et al., 2013).

Anticonvulsant Research

Derivatives of this compound have been explored as prospective anticonvulsant agents, demonstrating significant activity in specific tests, leading to insights into potential new treatments for convulsive disorders (Ahuja & Siddiqui, 2014).

properties

IUPAC Name

5-fluoro-3-(oxan-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-10-1-2-13-11(7-10)12(8-15-13)9-3-5-16-6-4-9/h1-2,7-9,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPPFQCXCCVUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

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